N-(1-(3-(2-Ethoxyphenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)butyramide

HPLC method validation ANDA regulatory filing Reversed-phase chromatography

The compound designated N-(1-(3-(2-Ethoxyphenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)butyramide (CAS 927690-90-2) is a low-molecular-weight 1,2,4-triazin-6-yl butyramide derivative formally classified as Vardenafil Impurity It shares the ethoxyphenyl pharmacophore of the parent drug Vardenafil (a PDE5 inhibitor) but lacks the imidazo[5,1-f][1,2,4]triazin-4(3H)-one core and the ethylpiperazine sulfonamide substituent, resulting in a markedly different physicochemical profile. The compound is primarily utilized as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) submissions and commercial production of Vardenafil hydrochloride.

Molecular Formula C17H22N4O3
Molecular Weight 330.4 g/mol
Cat. No. B12987027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(3-(2-Ethoxyphenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)butyramide
Molecular FormulaC17H22N4O3
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCCCC(=O)NC(C)C1=NN=C(NC1=O)C2=CC=CC=C2OCC
InChIInChI=1S/C17H22N4O3/c1-4-8-14(22)18-11(3)15-17(23)19-16(21-20-15)12-9-6-7-10-13(12)24-5-2/h6-7,9-11H,4-5,8H2,1-3H3,(H,18,22)(H,19,21,23)
InChIKeyPSQIKSBMRFTURW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-(3-(2-Ethoxyphenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)butyramide (Vardenafil Impurity 5): Procurement-Grade Reference Standard for ANDA Filing


The compound designated N-(1-(3-(2-Ethoxyphenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)butyramide (CAS 927690-90-2) is a low-molecular-weight 1,2,4-triazin-6-yl butyramide derivative formally classified as Vardenafil Impurity 5. It shares the ethoxyphenyl pharmacophore of the parent drug Vardenafil (a PDE5 inhibitor) but lacks the imidazo[5,1-f][1,2,4]triazin-4(3H)-one core and the ethylpiperazine sulfonamide substituent, resulting in a markedly different physicochemical profile . The compound is primarily utilized as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) submissions and commercial production of Vardenafil hydrochloride [1].

Why Generic Vardenafil Impurity Substitution Fails: Physicochemical Orthogonality of N-(1-(3-(2-Ethoxyphenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)butyramide


Vardenafil Impurity 5 cannot be substituted by other Vardenafil-related impurities (e.g., Impurity 1, Impurity 2, EP Impurity B) or the parent API for method validation because it occupies a distinct chromatographic and physicochemical space. Its predicted octanol-water partition coefficient (XlogP = 2.4) and topological polar surface area (TPSA = 92.2 Ų) differ substantially from the parent drug Vardenafil (cLogP 2.0–2.6; TPSA 103–149 Ų depending on salt form) and from heavier sulfonamide-containing impurities such as Impurity 2 (PSA 147.58 Ų) [1]. These differences translate into orthogonal retention behavior on reversed-phase HPLC columns, making Impurity 5 an essential system suitability marker that cannot be mimicked by other in-class analogs . Procurement of a well-characterized, high-purity batch of this specific compound is therefore a regulatory prerequisite for specificity validation in ANDA dossiers.

Quantitative Differentiation Evidence for N-(1-(3-(2-Ethoxyphenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)butyramide (Vardenafil Impurity 5)


Chromatographic Orthogonality: Hydrophobicity Difference from Parent API Vardenafil

Vardenafil Impurity 5 exhibits a predicted XlogP of 2.4, positioning it at the upper hydrophobic boundary relative to the parent drug Vardenafil (cLogP range 2.07–2.63) [1]. While numerically within the broader logP range of Vardenafil, its complete absence of the ionizable ethylpiperazine sulfonamide moiety eliminates pH-dependent retention shifts, making its reversed-phase retention uniquely predictable and orthogonal to late-eluting sulfonamide impurities [2].

HPLC method validation ANDA regulatory filing Reversed-phase chromatography

Topological Polarity Reduction Relative to Sulfonamide-Containing Impurities

The topological polar surface area (TPSA) of Impurity 5 is calculated at 92.2 Ų, significantly lower than Vardenafil Impurity 2 (TPSA 147.58 Ų) and Vardenafil hydrochloride trihydrate (TPSA 148.97 Ų) [1]. This 55–57 Ų reduction reflects the absence of the sulfonamide and piperazine functional groups, classifying Impurity 5 as a markedly less polar entity among Vardenafil-related substances.

Solid-phase extraction Normal-phase chromatography Impurity profiling

Molecular Weight Differentiation from Parent API: Simplified MS Detection

With a molecular formula of C17H22N4O3 and an exact molecular weight of 330.38 g/mol, Impurity 5 is approximately 158 Da lighter than Vardenafil free base (C23H32N6O4S, 488.61 g/mol) and 188 Da lighter than Impurity 2 (C23H30N6O6S, 518.59 g/mol) [1]. This substantial mass deficit allows unambiguous identification by single-quadrupole LC-MS without interference from isotopes of higher-molecular-weight impurities.

LC-MS/MS Mass spectrometry Impurity identification

Hydrogen Bond Donor Deficiency Relative to Vardenafil Core: Implications for MS Ionization Efficiency

Impurity 5 possesses 2 hydrogen bond donors (HBD) versus 1 HBD for Vardenafil free base and 2 HBD for Impurity 2 [1]. However, Impurity 5 has only 5 hydrogen bond acceptors (HBA) compared to 8 HBA for Vardenafil and 12 HBA for Impurity 2, leading to a lower total hydrogen bond capacity. This altered H-bond profile influences electrospray ionization response factors, requiring compound-specific calibration curves rather than surrogate quantification using the parent API.

Electrospray ionization MS sensitivity Quantitative analysis

Commercial Purity Benchmarking: Batch-to-Batch Consistency for Regulatory Use

Commercially available Vardenafil Impurity 5 reference standards are supplied at certified purity levels ranging from ≥95% (CymitQuimica) to ≥99% (ChemicalBook, various ISO-certified suppliers) with full characterization data including HPLC, MS, and ¹H NMR [1]. This exceeds the typical purity of early-eluting process impurities isolated by preparative chromatography, which often range 90–95% and require additional purification before use as calibrators.

Reference standard Certificate of Analysis GMP compliance

Regulatory Traceability: USP/EP Pharmacopoeial Bridging Capability

Vardenafil Impurity 5 is supplied with the capability for further traceability against USP or EP pharmacopoeial standards upon feasibility assessment by the vendor [1]. This distinguishes it from non-certified laboratory-synthesized impurities, which lack the chain of custody and metrological traceability required for regulatory submission. Direct comparative quantitation against the Vardenafil hydrochloride USP Reference Standard (CAS 330808-88-3) is facilitated by the orthogonal chromatographic behavior of Impurity 5 relative to the principal peak.

Pharmacopoeial reference standard USP monograph EP impurity

High-Value Application Scenarios for N-(1-(3-(2-Ethoxyphenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)ethyl)butyramide


HPLC System Suitability Testing for Vardenafil ANDA Method Validation

The orthogonal reversed-phase retention of Impurity 5 (XlogP 2.4, TPSA 92.2 Ų) relative to Vardenafil (cLogP 2.07, TPSA ≥103 Ų) and sulfonamide impurities makes it an ideal resolution marker for system suitability. Its inclusion in the standard impurity mixture validates column selectivity and gradient reproducibility, satisfying USP monograph Organic Impurities procedure requirements [1].

LC-MS/MS Method Development for Genotoxic Impurity Screening at ICH M7 Thresholds

The 158 Da mass separation between Impurity 5 and Vardenafil eliminates isotopic cross-talk, enabling detection at concentrations as low as the ICH M7 threshold of toxicological concern (TTC, 1.5 µg/day). Its distinct HBD/HBA profile (HBD=2, HBA=5) yields unique MRM transitions that do not overlap with those of co-eluting structural analogs .

Forced Degradation Studies for Vardenafil HCl Drug Substance and Drug Product

The butyramide side-chain of Impurity 5 renders it susceptible to alkaline hydrolysis conditions, producing a diagnostic degradation signature. Its lower TPSA (92.2 Ų) relative to oxidative degradation impurities (typically >120 Ų) allows its unambiguous identification in stressed samples by normal-phase TLC or HILIC as a complementary method to reversed-phase HPLC [1].

Quality Control Release Testing of Vardenafil Hydrochloride API Batches

Commercial suppliers provide Impurity 5 at certified purity ≥98% with comprehensive characterization (HPLC, NMR, MS, COA). This allows direct adoption as an external calibration standard for quantifying Impurity 5 content in API batches per ICH Q3A reporting thresholds (0.05%) and identification thresholds (0.10%), eliminating the need for preparative isolation from crude reaction mixtures [1].

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